(3-Propoxyphenyl)methanol

Overview

Description

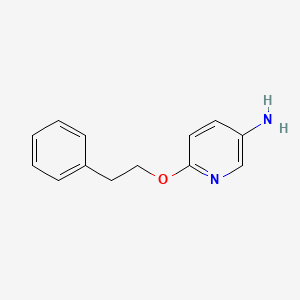

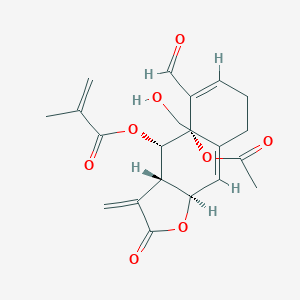

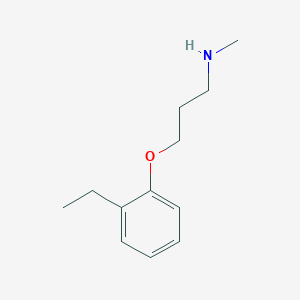

“(3-Propoxyphenyl)methanol” is a chemical compound with the CAS Number: 67698-62-8 and a molecular weight of 166.22 . It has a linear formula of C10 H14 O2 .

Molecular Structure Analysis

The molecular structure of “(3-Propoxyphenyl)methanol” is represented by the linear formula C10 H14 O2 .Physical And Chemical Properties Analysis

“(3-Propoxyphenyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Methanol Conversion to Hydrocarbons

Conversion in Zeolite H-ZSM-5 : A study investigated the conversion of methanol to hydrocarbons over zeolite H-ZSM-5, focusing on catalyst deactivation and product formation. The research found that lower methylbenzenes are key intermediates in hydrocarbon formation, responsible for producing ethene and propene (Bjørgen et al., 2007).

Influence of Catalyst Acid Strength : Another study examined the methanol to hydrocarbons (MTH) reaction using different zeotype catalysts. Results suggest that lower acid strength promotes an alkene-mediated MTH reaction mechanism (Erichsen et al., 2013).

Impact on Lipid Dynamics

Methanol, as a solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. This impact on lipid transfer and flip-flop kinetics is crucial in biomembrane and proteolipid studies (Nguyen et al., 2019).

Catalysis and Chemical Reactions

Iridium-Catalysed Direct C–C Coupling : Research shows that methanol can engage in direct C–C coupling with allenes using an iridium catalyst, a novel approach in fine chemical synthesis (Moran et al., 2011).

Rare Earth Elements in Methanol Synthesis Catalysis : A study highlights the role of rare earth elements in enhancing the catalytic performance of industrial methanol synthesis catalysts. These elements contribute to the basicity and reactivity of the catalysts (Richard & Fan, 2018).

Biological Applications

Conversion to Specialty Chemicals in E. coli : Engineering methylotrophic E. coli for converting methanol to metabolites opens avenues for chemical and fuel production. This study represents a significant advancement in biotechnological applications of methanol (Whitaker et al., 2017).

Impact on C3 Crop Growth : A study assessing the effect of methanol on the growth of C3 crops found that it does not significantly enhance growth or yield, challenging the notion of methanol as a growth enhancer (Rajala et al., 1998).

Energy and Environmental Applications

Methanol Oxidation in Energy Generation : Research on methanol oxidation on platinum-tin electrodes in sulfuric acid contributes to the development of efficient energy generation systems, like fuel cells (Aricò et al., 1994).

Enhancing Conductivity of Solar Cells : A study demonstrated that methanol treatment significantly enhances the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate), a material used in solar cells, thereby improving their efficiency (Alemu et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that methanol and its derivatives often interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .

Mode of Action

Methanol and its derivatives typically undergo oxidation by enzymes like alcohol dehydrogenase to form formaldehyde, which is further oxidized to formic acid . It’s plausible that (3-Propoxyphenyl)methanol might undergo similar metabolic transformations.

Biochemical Pathways

Methanol metabolism generally involves the alcohol dehydrogenase and aldehyde dehydrogenase pathways . These pathways could potentially be affected by the presence of (3-Propoxyphenyl)methanol.

Pharmacokinetics

It’s known that polyphenols, a class of compounds to which (3-propoxyphenyl)methanol belongs, generally have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

The metabolic products of methanol and its derivatives can have various effects, ranging from non-toxic to highly toxic, depending on the specific compound and its concentration .

Action Environment

The action, efficacy, and stability of (3-Propoxyphenyl)methanol can be influenced by various environmental factors. For instance, the transformation of CO2 into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . This suggests that the action of (3-Propoxyphenyl)methanol and similar compounds could be influenced by environmental conditions, including the presence of CO2 and other gases.

Future Directions

properties

IUPAC Name |

(3-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7,11H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXJXHYTCWXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651132 | |

| Record name | (3-Propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Propoxyphenyl)methanol | |

CAS RN |

67698-62-8 | |

| Record name | 3-Propoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67698-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)